N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H23ClFN3OS2 and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0955106 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide and related compounds have been the subject of significant research interest, primarily due to their potential biological activities. One area of research has focused on the synthesis and characterization of novel thiosemicarbazones, which have been investigated for their antibacterial and antioxidant activities. Among these compounds, specific derivatives showed excellent inhibition potency at low concentrations against Gram-positive pathogens, such as Enterococcus faecalis and Staphylococcus aureus, and also possessed antioxidant activity against radicals like DPPH and ABTS (Karaküçük-İyidoğan et al., 2014).
Antimicrobial and Structural Analysis
Further research into chloro- and fluoro-substituted thiocarboxyhydrazones has explored their synthesis, structural characteristics, and antimicrobial activity. These studies found that modifications to the molecular structure by chloro- and fluoro-substitutes could influence their effectiveness against certain bacterial strains, highlighting the importance of structural analysis in developing potent antimicrobial agents (Liu, 2015).
Anticancer Potential
Thiosemicarbazones derived from this compound have also been evaluated for their cytotoxicity against human tumor cells. Studies suggest that these compounds can be significantly cytotoxic against breast (MCF-7) and glioma (T98G and U87) cells, potentially offering new pathways for cancer treatment. The research indicates that these compounds could induce programmed cell death, which is a desirable mechanism for anticancer drugs (Soares et al., 2012).
Anticonvulsant Evaluation
In the quest for new therapeutic agents, some derivatives have been synthesized and evaluated for anticonvulsant activity. These studies have shown that certain compounds exhibit potent anticonvulsant results in preclinical models, suggesting their potential utility in treating seizure disorders. This line of research demonstrates the broad applicability of these compounds beyond their antimicrobial and anticancer activities (Bhrigu et al., 2012).
Environmental and Biological Detection
Innovative research has also led to the development of fluorescent probes based on these compounds for the detection of biologically and environmentally relevant species, such as hydrazine in water samples. These probes offer high sensitivity, low detection limits, and the potential for real-world applications in monitoring environmental pollutants and biological analytes (Zhu et al., 2019).
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3OS2/c1-3-13(2)14-5-8-17(9-6-14)23-20(27)25-24-19(26)12-28-11-15-4-7-16(22)10-18(15)21/h4-10,13H,3,11-12H2,1-2H3,(H,24,26)(H2,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQJNVBWOQCLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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